N-(2-Fluoro-6-nitrophenyl)acetamide
Description
General Overview of Fluoro-nitro-acetanilide Compounds in Scholarly Literature
Fluoro-nitro-acetanilide compounds constitute a class of molecules that have garnered considerable attention in scholarly literature due to their versatile chemical reactivity and diverse biological potential. The acetanilide (B955) core, a derivative of acetamide (B32628) and aniline (B41778), has a long history in medicinal chemistry, with early derivatives recognized for their analgesic and antipyretic properties. eurekaselect.com The contemporary focus has, however, shifted towards the synthesis and evaluation of substituted acetanilides for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. eurekaselect.com
The introduction of a fluorine atom and a nitro group onto the acetanilide scaffold significantly influences the compound's physicochemical properties and, consequently, its biological activity. The fluorine atom, due to its high electronegativity and small size, can enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. ontosight.ai The nitro group, a strong electron-withdrawing group, not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical modifications, making nitroaromatic compounds important building blocks in organic synthesis. ontosight.ai
Research into various fluoro-nitro-acetanilide derivatives has revealed promising biological activities. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activity, with some compounds showing potent inhibition of Mycobacterium tuberculosis. mdpi.com This highlights the potential of the fluoro-nitro-phenylacetamide scaffold in the development of new therapeutic agents.
Significance of the N-(2-Fluoro-6-nitrophenyl)acetamide Scaffold in Contemporary Chemical and Biological Research
While extensive research on a wide range of fluoro-nitro-acetanilide derivatives is well-documented, specific studies focusing solely on the This compound scaffold (CAS 342-52-9) are more specialized. scbt.com This compound is noted for its application in the field of proteomics research. scbt.com Proteomics, the large-scale study of proteins, often requires specialized chemical tools for protein modification, identification, and quantification. The reactivity of the fluoro-nitro-aromatic system in this compound makes it a candidate for use as a chemical probe or a building block for designing such tools.
While detailed biological evaluations of this compound itself are not widely published in mainstream literature, its significance lies in its role as a versatile intermediate. The presence of the acetamido, fluoro, and nitro groups provides multiple reaction sites for chemists to elaborate upon, leading to the generation of diverse libraries of compounds for biological screening.
Research Gaps and Future Directions in the Study of this compound
The current body of literature suggests several promising avenues for future research on This compound . A significant research gap exists in the comprehensive biological evaluation of the compound itself. While its utility in proteomics is mentioned, detailed studies on its specific interactions with proteins and its broader pharmacological profile are lacking. Future investigations could focus on screening this compound for various biological activities, including but not limited to, antimicrobial, antiviral, and antiproliferative effects.
Furthermore, the synthetic potential of the this compound scaffold remains to be fully explored. A systematic investigation into its reactivity and its use as a precursor for a wider range of heterocyclic compounds could lead to the discovery of novel molecules with interesting pharmacological properties. The development of new synthetic methodologies utilizing this scaffold would be a valuable contribution to the field of organic and medicinal chemistry.
Another area for future research is the exploration of its potential in materials science. The unique electronic properties conferred by the fluoro and nitro substituents could make derivatives of this compound suitable for applications in areas such as organic electronics or as components of functional polymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluoro-6-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-8-6(9)3-2-4-7(8)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDCWGIDRFMMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652307 | |
| Record name | N-(2-Fluoro-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342-52-9 | |
| Record name | N-(2-Fluoro-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization for N 2 Fluoro 6 Nitrophenyl Acetamide
Established Synthetic Routes for N-(2-Fluoro-6-nitrophenyl)acetamide
The preparation of this compound can be approached from different starting materials, primarily involving acylation, nitration, or a series of sequential reactions.
Acylation Reactions of Fluoronitroanilines
A direct and common method for the synthesis of this compound is the acylation of 2-fluoro-6-nitroaniline (B99257). ontosight.airsc.org This reaction involves the introduction of an acetyl group to the amino functionality of the fluoronitroaniline. Typically, reagents such as acetic anhydride (B1165640) or acetyl chloride are employed as the acylating agents. rsc.orgchemicalbook.com The reaction is often carried out in the presence of a base, like pyridine (B92270), which serves to neutralize the acidic byproduct, such as hydrochloric acid in the case of acetyl chloride, and can also act as a catalyst. chemicalbook.com
For instance, the reaction of 2-fluoro-6-nitroaniline with acetic anhydride in a suitable solvent like dichloromethane (B109758) can proceed at room temperature until the starting aniline (B41778) is consumed, resulting in the formation of this compound. rsc.org Another example involves dissolving 2,4-difluoro-6-nitro-phenylamine in anhydrous tetrahydrofuran (B95107) (THF) and adding pyridine followed by acetyl chloride to yield N-(2,4-difluoro-6-nitro-phenyl)-acetamide with high efficiency. chemicalbook.com
Regioselective Nitration of Fluoro-acetanilide Precursors
An alternative strategy involves the regioselective nitration of a fluoro-acetanilide precursor. In this approach, an acetanilide (B955) derivative bearing a fluorine atom is subjected to nitration. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The acetamido group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, influences the position of the incoming nitro group.
Studies on the nitration of acetanilide and its derivatives have shown that the reaction, often carried out with a mixture of nitric acid and sulfuric acid, can be highly regioselective. ulisboa.ptresearchgate.net For instance, the nitration of acetanilide itself predominantly yields the para-nitro product due to the steric hindrance at the ortho position. researchgate.net In the case of a fluoro-acetanilide, the position of the fluorine atom will significantly influence the regiochemical outcome of the nitration.
Multistep Synthesis Approaches
Multistep synthesis provides a versatile platform for the preparation of this compound, allowing for the strategic introduction of functional groups. One possible multistep route could begin with the acylation of an aniline derivative, followed by nitration, and finally fluorination, or a different sequence of these key transformations.
For example, a synthesis could commence with the protection of the amino group of an appropriate aniline through acetylation to form an acetanilide. rsc.orgsci-hub.st This is then followed by a regioselective nitration step. The sequence of these reactions is critical to control the final substitution pattern on the aromatic ring.
Investigation of Reaction Parameters for Yield and Selectivity Enhancement
The success of synthesizing this compound with high yield and purity hinges on the meticulous control of various reaction parameters.
Solvent System Effects
The choice of solvent can significantly impact the reaction rate, yield, and in some cases, the selectivity of the synthesis. Solvents such as dichloromethane and tetrahydrofuran (THF) are commonly used for acylation reactions. rsc.orgchemicalbook.com Dichloromethane is a versatile solvent for many organic reactions, while anhydrous THF is often employed when using moisture-sensitive reagents like acetyl chloride. rsc.orgchemicalbook.com The solubility of the reactants and the stability of the intermediates in the chosen solvent system are key considerations.
| Reagent 1 | Reagent 2 | Solvent | Product | Yield |
| 2-fluoro-6-nitroaniline | Acetic anhydride | Dichloromethane | This compound | 80% rsc.org |
| 2,4-Difluoro-6-nitro-phenylamine | Acetyl chloride | Tetrahydrofuran | N-(2,4-Difluoro-6-nitro-phenyl)-acetamide | 96% chemicalbook.com |
Catalysis and Reagent Stoichiometry
The use of catalysts and the precise control of reagent stoichiometry are fundamental to optimizing the synthesis of this compound. In acylation reactions using acetyl chloride, a base like pyridine is often added in stoichiometric or even excess amounts to drive the reaction to completion by neutralizing the HCl byproduct. chemicalbook.com
In nitration reactions, the ratio of nitric acid to sulfuric acid, the concentration of the acids, and the reaction temperature are critical parameters to control to achieve the desired nitration and avoid the formation of polysubstituted byproducts. researchgate.net For instance, the nitration of acetanilide is typically performed under cold conditions to prevent over-nitration. researchgate.net
| Starting Material | Reagents | Conditions | Product | Yield |
| 2-fluoro-6-nitroaniline | Acetic anhydride | Dichloromethane, room temperature | This compound | 80% rsc.org |
| 2,4-Difluoro-6-nitro-phenylamine | Pyridine, Acetyl chloride | Anhydrous THF, 18-25°C | N-(2,4-Difluoro-6-nitro-phenyl)-acetamide | 96% chemicalbook.com |
| Acetanilide | Nitric acid, Sulfuric acid | Cold conditions | p-nitroacetanilide | 49.78% researchgate.net |
Temperature and Pressure Optimization
The synthesis of this compound, typically achieved through the acylation of 2-fluoro-6-nitroaniline with an acetylating agent, is highly sensitive to reaction temperature. Control of temperature is critical for managing reaction rate, minimizing the formation of impurities, and maximizing product yield.
Detailed studies on analogous acylation reactions demonstrate the profound impact of temperature. For instance, the synthesis of N-aryl amides often involves an initial cooling phase to control the exothermic nature of the reaction, followed by a period at ambient or elevated temperature to ensure completion. A common procedure involves cooling the reaction mixture to 0°C before adding the acetylating agent, and then allowing the reaction to proceed at room temperature for several hours. nih.gov
While specific, comprehensive optimization studies for this compound are not extensively published, data from similar transformations highlight the typical temperature ranges explored. Research on other acylation reactions shows that adjusting the temperature can dramatically affect the outcome. For example, in certain continuous flow acylation processes, lowering the reaction temperature from 0-25°C to as low as -40°C has been shown to significantly improve yields from a modest 50-67% to a more satisfactory 82-84%. researchgate.net This suggests that a systematic temperature screening would be beneficial for optimizing the synthesis of the title compound.
Pressure is not generally considered a critical parameter for optimization in this type of acylation reaction, as they are typically conducted under standard atmospheric pressure.
The table below illustrates a hypothetical temperature optimization study for an acylation reaction, based on findings from analogous chemical transformations.
Table 1: Illustrative Temperature Optimization for a General Acylation Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 | 12 | 67 |
| 2 | 0 | 18 | 75 |
| 3 | -20 | 24 | 82 |
| 4 | -40 | 24 | 84 |
| This table is illustrative, based on data for analogous reactions, to show the potential impact of temperature optimization. researchgate.net |
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
To overcome the limitations of conventional heating, such as long reaction times and potential for side-product formation, advanced techniques like microwave-assisted synthesis have been applied to amide formation. libretexts.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates and often leads to cleaner products with higher yields. ajrconline.org
The key advantages of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that take several hours or even days using conventional heating can often be completed in minutes. libretexts.orgajrconline.org
Increased Yields: By minimizing the time at high temperatures, decomposition and side reactions can be reduced, leading to higher isolated yields. libretexts.org
Improved Purity: The reduction in side products simplifies purification.
Energy Efficiency: Microwave synthesis is a greener chemistry approach due to its efficiency and often reduced need for solvents. nih.gov
While a specific protocol for the microwave-assisted synthesis of this compound is not prominently documented, the successful application of this technique to a wide range of other N-aryl acetamides demonstrates its viability. For example, the direct synthesis of amides from carboxylic acids and amines has been achieved at 160–165 °C using microwave irradiation, yielding the desired products rapidly and in high purity. nih.gov Comparisons between conventional and microwave methods for other reactions starkly illustrate the benefits.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Representative Organic Reactions
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (%) Conventional | Yield (%) Microwave |
| Amide Synthesis | ~3 h | 10 min | Lower | Higher |
| Esterification | ~1 h | 5 min | Lower | Higher |
| Quinoxaline Synthesis | ~30 min | 10 min | Lower | Higher |
| Data adapted from comparative studies on various organic reactions to illustrate the typical enhancements offered by microwave irradiation. ajrconline.org |
Purification and Isolation Strategies for this compound
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and any side products. The choice of purification strategy depends on the nature of the impurities and the desired final purity of the compound. Chromatographic techniques and recrystallization are the most common and effective methods employed.
Chromatographic Techniques (e.g., Flash Chromatography)
Flash column chromatography is a widely used technique for the purification of organic compounds. It is particularly effective for separating the target compound from impurities with different polarities. The process involves dissolving the crude product in a minimal amount of solvent and adsorbing it onto a solid stationary phase, typically silica (B1680970) gel (SiO₂). A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column under pressure, causing the components of the mixture to move down the column at different rates.
For N-aryl acetamides, a common stationary phase is silica gel. The eluent system is chosen to provide good separation between the product and impurities. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently used. For a closely related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, purification was successfully achieved using a hexane:ethyl acetate mixture. nih.goviucr.org
Table 3: Typical Flash Chromatography Conditions for N-Aryl Acetamides
| Parameter | Specification |
| Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 v/v) |
| Elution Mode | Isocratic |
| Based on reported purification methods for analogous compounds. nih.goviucr.org |
Recrystallization Methods
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.
For nitrophenyl acetamide (B32628) derivatives, both single-solvent and binary-solvent systems have been proven effective.
Binary-Solvent Systems: A mixture of ethanol (B145695) and water is commonly used. The crude solid is dissolved in the minimum amount of hot ethanol, and water is then added dropwise until the solution becomes cloudy (the point of saturation). Upon slow cooling, the pure compound crystallizes out, leaving impurities dissolved in the solvent mixture. This method was successfully used for the purification of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. scielo.br
Single-Solvent Systems: In some cases, a single solvent can be effective. For example, diethyl ether has been used to recrystallize related N-aryl acetamides, yielding pure, colorless plates upon cooling. nih.goviucr.org
Table 4: Reported Recrystallization Solvents for N-Aryl Acetamides
| Solvent System | Type | Compound Type |
| Ethanol / Water | Binary | Fluoro-nitrophenyl acetamides scielo.br |
| Diethyl Ether | Single | N-aryl acetamides iucr.org |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For N-(2-Fluoro-6-nitrophenyl)acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses offers a comprehensive picture of its atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The spectrum provides information through chemical shifts (δ), signal integration (number of protons), and splitting patterns (spin-spin coupling), which reveals neighboring protons.
While a complete experimental spectrum is not publicly available, partial data and analysis of its structural components allow for a detailed prediction of the expected signals in a solvent like DMSO-d₆. The molecule contains three distinct types of protons: those on the aromatic ring, the amide N-H proton, and the methyl protons of the acetyl group.
Expected ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| NH (Amide) | ~9.5 - 10.5 | Broad Singlet | - | 1H |
| H-4 (Aromatic) | ~7.8 - 8.2 | Triplet | ~8-9 | 1H |
| H-3/H-5 (Aromatic) | ~7.6 - 7.9 | Multiplet/Doublet of Doublets | ~8-9 (H-H), ~5-10 (H-F) | 2H |
Note: These are predicted values based on typical ranges for similar functional groups.
The aromatic region is expected to be complex due to the substitution pattern. The proton at the H-4 position, situated between the nitro and acetamido groups, would likely appear as a triplet. The H-3 and H-5 protons would show more complex splitting due to coupling with each other and with the fluorine atom. A signal for an aromatic proton has been reported in DMSO-d₆ at δ 7.82 ppm with a coupling constant of J = 8.8 Hz. chemicalbook.com The amide (N-H) proton typically appears as a broad singlet at a downfield chemical shift, often above 9.5 ppm, due to hydrogen bonding and exchange phenomena. mdpi.com The methyl (CH₃) protons of the acetamide (B32628) group are expected to appear as a sharp singlet around 2.1 ppm, as they have no adjacent protons to couple with. nist.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom produces a signal, and its chemical shift indicates its electronic environment (e.g., aliphatic, aromatic, carbonyl). oregonstate.edu For this compound, eight distinct signals are anticipated, corresponding to the two carbons of the acetamide group and the six carbons of the substituted phenyl ring.
Expected ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 168 - 172 |
| C-F (Aromatic) | 155 - 160 (doublet, due to ¹JCF) |
| C-NO₂ (Aromatic) | 145 - 150 |
| C-NH (Aromatic) | 135 - 140 |
| C-3/C-4/C-5 (Aromatic) | 120 - 130 |
Note: These are predicted values based on typical ranges for similar functional groups.
The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the 168-172 ppm range. The aromatic carbons will have varied chemical shifts based on the electronic effects of their substituents. The carbon directly bonded to the highly electronegative fluorine atom (C-2) will appear at a high chemical shift and will be split into a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbons attached to the nitro (C-6) and amino (C-1) groups will also be downfield. The remaining aromatic carbons (C-3, C-4, C-5) will appear in the typical aromatic region of 120-130 ppm. The aliphatic methyl carbon (CH₃) will be found furthest upfield.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications
¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. huji.ac.ildiva-portal.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to sharp signals and a wide chemical shift range, which minimizes signal overlap. biophysics.orgnih.gov The chemical shift is very sensitive to the local electronic environment.
Expected ¹⁹F NMR Spectral Data
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|
Note: Chemical shifts are referenced to CFCl₃.
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Based on reference data for similar aryl fluorides, this signal would likely appear in the range of -110 to -130 ppm. colorado.edu This signal would be split into a multiplet due to coupling with the ortho (H-3) and meta (H-5) protons on the aromatic ring. This analysis confirms the presence and specific chemical environment of the fluorine atom in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amide | 3200 - 3400 (sharp, medium) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=O Stretch (Amide I) | Secondary Amide | 1670 - 1700 (strong) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| N-O Stretch (Asymmetric) | Nitro Group | 1500 - 1550 (strong) |
| N-O Stretch (Symmetric) | Nitro Group | 1330 - 1370 (strong) |
The spectrum should prominently feature a sharp absorption band around 3300 cm⁻¹ for the N-H stretch of the secondary amide. A very strong band, known as the Amide I band, corresponding to the C=O stretching vibration, is expected near 1680 cm⁻¹. The presence of the nitro group (NO₂) will be confirmed by two strong absorptions: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while the C-F bond will produce a characteristic absorption in the 1100-1250 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. nih.goveuropa.eu For this compound, with the molecular formula C₈H₇FN₂O₃, HRMS is used to confirm this composition by comparing the experimentally measured mass to the calculated exact mass.
Calculated HRMS Data
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₈H₇FN₂O₃]⁺ | 198.0441 |
| [M+H]⁺ | [C₈H₈FN₂O₃]⁺ | 199.0519 |
Observing an ion in the HRMS spectrum that matches one of these calculated values to within a few parts per million would provide definitive evidence for the elemental formula of this compound.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical components within a sample. In the context of this compound, GC/MS analysis would involve introducing a vaporized sample into a gas chromatograph. The compound would travel through a capillary column and separate from any impurities based on its volatility and interactions with the column's stationary phase.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically subjected to electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint.
While specific experimental data for this compound is not widely published, the fragmentation pattern can be predicted based on its structure. Key fragmentation pathways for similar aromatic nitro compounds and acetanilides often involve:
Loss of the acetyl group (•CH3CO).
Cleavage of the amide bond.
Loss of the nitro group (•NO2).
Fragmentation of the aromatic ring.
The molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight (198.15 g/mol ). scbt.com The resulting spectrum allows for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. The method is also highly sensitive for detecting trace impurities from the synthesis process. researchgate.net
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Mechanistic Fragmentation Studies
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound without causing significant degradation. This method is particularly useful for elucidating complex fragmentation mechanisms. nih.gov In ESI, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets from which ions are desolvated and enter the mass spectrometer.
In tandem mass spectrometry (MS/MS), a specific precursor ion, such as the deprotonated molecule [M-H]- or the protonated molecule [M+H]+, is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed.
Studies on similar deprotonated acetamides show that fragmentation can occur via an ion-neutral complex mechanism, leading to characteristic fragment ions. nih.gov For this compound, operating in negative ion mode, the deprotonated molecule [M-H]- at m/z 197.04 would likely be the precursor ion. Its fragmentation could yield ions corresponding to the loss of ketene (B1206846) (CH2=C=O) or the formation of a 2-fluoro-6-nitrophenylaniline anion. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the charge distribution and the stability of the resulting fragments, making ESI-MS/MS a powerful tool for detailed structural investigation. nih.govresearchgate.net
Table 1: Predicted ESI-MS Adducts and Fragments for this compound
| Ion Species | Predicted m/z | Description |
|---|---|---|
| [M+H]+ | 199.06 | Protonated Molecule |
| [M+Na]+ | 221.04 | Sodiated Adduct |
Note: Predicted m/z values are based on theoretical calculations.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a solid, single-crystal XRD could provide a wealth of structural information. sigmaaldrich.com
The technique involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can calculate a three-dimensional electron density map of the molecule.
This map reveals:
Precise bond lengths and bond angles.
Intermolecular interactions in the crystal packing, such as hydrogen bonds (e.g., between the amide N-H and the nitro O) and potential π–π stacking interactions between aromatic rings. nih.gov
While a specific crystal structure for this compound is not publicly documented, XRD analysis of structurally related nitroaromatic compounds has confirmed the importance of such intermolecular forces in defining their solid-state structures. nih.govnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized compound like this compound. scbt.com
The analysis is performed using an elemental analyzer, which combusts a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (e.g., CO2, H2O, N2) are separated and quantified by detectors. The percentage of fluorine is typically determined by other methods, such as ion chromatography after combustion and absorption. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.
Table 2: Theoretical Elemental Composition of this compound (C₈H₇FN₂O₃)
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 48.49% |
| Hydrogen | H | 1.01 | 3.56% |
| Fluorine | F | 19.00 | 9.59% |
| Nitrogen | N | 14.01 | 14.14% |
| Oxygen | O | 16.00 | 24.22% |
| Total | | 198.15 | 100.00% |
A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic synthesis to monitor the progress of reactions and assess the purity of products. rochester.edu In the synthesis of this compound, TLC would be used to track the consumption of the starting materials (e.g., 2-fluoro-6-nitroaniline) and the formation of the desired acetamide product. nih.gov
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase (silica) and the mobile phase (eluent).
Reaction Monitoring : By spotting the starting material, the reaction mixture, and a "cospot" (a mix of the two) on the same plate, one can observe the disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible. rochester.edu
Purity Assessment : After purification, a single spot on the TLC plate under various eluent conditions suggests that the compound is pure. The presence of multiple spots indicates impurities. The spots are typically visualized under a UV lamp, as aromatic compounds like this compound are UV-active.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide |
| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
| N-phenylacetamide |
| Nitrobenzene |
| 2-fluoro-6-nitroaniline (B99257) |
| Carbon Dioxide |
| Water |
| Nitrogen Gas |
| Hexane |
| Ethyl Acetate |
| Ketene |
Mechanistic Investigations of N 2 Fluoro 6 Nitrophenyl Acetamide and Its Reactions
Studies on the Influence of Nitro and Fluoro Substituents on Reactivity
The reactivity of N-(2-Fluoro-6-nitrophenyl)acetamide is significantly influenced by the electronic properties of its nitro and fluoro substituents. The nitro group, being a strong electron-withdrawing group, and the fluorine atom, a highly electronegative element, play crucial roles in the molecule's susceptibility to nucleophilic attack.
The presence of electron-withdrawing groups, such as the nitro group, in positions ortho or para to a leaving group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgopenstax.org In the case of this compound, the nitro group is ortho to the fluorine atom, which acts as the leaving group. This positioning is ideal for activating the ring for SNAr reactions.
Fluorine as a leaving group in SNAr reactions is noteworthy. masterorganicchemistry.com Although the carbon-fluorine bond is very strong, its cleavage is not the rate-determining step in this type of reaction. masterorganicchemistry.com The high electronegativity of fluorine pulls electron density from the aromatic ring, thereby activating it for the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com In fact, for some SNAr reactions, fluorine has been observed to be a better leaving group than other halogens like iodine, with reaction rates being significantly faster. masterorganicchemistry.com
The combined effect of the ortho-nitro group and the fluorine leaving group makes the C1 position (the carbon attached to the fluorine) highly electrophilic and susceptible to attack by nucleophiles. The acetamido group, while being an activating group, can also influence the reactivity through its electronic and steric effects.
The relative mobility of a nitro group compared to a fluorine atom as a leaving group has also been a subject of study. In some meta-substituted nitrobenzenes, the nitro group has shown greater mobility than the fluorine atom, a phenomenon attributed to entropy control of the reactivity. researchgate.net
Table 1: Influence of Substituents on Reactivity
| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |
| Nitro (NO₂) | ortho | Strong electron-withdrawing | Activates the ring, stabilizes Meisenheimer complex |
| Fluoro (F) | - | Highly electronegative | Activates the ring for nucleophilic attack, acts as a leaving group |
| Acetamido (NHCOCH₃) | - | Electron-donating (by resonance), electron-withdrawing (by induction) | Modulates overall ring reactivity |
Reaction Mechanism Elucidation in Synthetic Pathways
The primary reaction mechanism for this compound in many synthetic applications is Nucleophilic Aromatic Substitution (SNAr). This mechanism is distinct from SN1 and SN2 reactions observed in alkyl halides. libretexts.orgopenstax.org
The SNAr mechanism proceeds in two main steps:
Addition of the nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine in this case). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the ortho-nitro group, which provides significant stabilization.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, the fluoride (B91410) ion. libretexts.orgopenstax.org
The presence of the nitro group ortho to the fluorine is critical for this mechanism to proceed efficiently. libretexts.orgopenstax.org A nitro group in the meta position would not offer the same degree of resonance stabilization to the Meisenheimer complex, making the reaction much slower or preventing it altogether. libretexts.orgopenstax.org
Studies on related compounds have shown that SNAr-based amination can be influenced by factors such as the choice of base and solvent. tandfonline.com
The "acetamide" part of this compound is typically introduced through an acylation reaction of the corresponding aniline (B41778) derivative, 2-fluoro-6-nitroaniline (B99257). The mechanism of this acylation generally follows the principles of nucleophilic acyl substitution.
In a typical Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) reacts with an arene in the presence of a strong Lewis acid catalyst. sigmaaldrich.com However, for the synthesis of this compound, the starting material is an amine. The acylation of an amine with an acylating agent like acetyl chloride or acetic anhydride proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent.
The mechanism involves:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the 2-fluoro-6-nitroaniline attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride).
Formation of a tetrahedral intermediate: This attack forms a tetrahedral intermediate.
Elimination of the leaving group: The intermediate collapses, and a leaving group (e.g., a chloride ion from acetyl chloride) is expelled, reforming the carbonyl double bond and yielding the final acetamide (B32628) product. A base is often used to neutralize the acid byproduct (e.g., HCl). nih.gov
While this compound already contains a nitro group, understanding nitration mechanisms is relevant to the synthesis of its precursors or related compounds. Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.comresearchgate.net
The key steps in the nitration of an aromatic ring are:
Formation of the electrophile: A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com
Electrophilic attack: The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This is the rate-determining step. masterorganicchemistry.com
Deprotonation: A weak base, often water or the conjugate base of the acid catalyst (HSO₄⁻), removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring. youtube.com
The regioselectivity of nitration is governed by the directing effects of the substituents already present on the ring. For instance, in the synthesis of a precursor to this compound, the directing effects of the existing substituents would determine the position of the incoming nitro group. The choice of solvent can also influence the regioselectivity of nitration. nih.gov
Fragmentation Mechanisms in Analytical Techniques (e.g., Mass Spectrometry)
Mass spectrometry is a powerful analytical tool for determining the structure of molecules like this compound. The fragmentation patterns observed in a mass spectrum provide clues about the molecule's structure. These patterns arise from the fragmentation of the molecular ion, which is formed when the molecule is ionized. libretexts.org
The fragmentation of the molecular ion (M⁺•) of this compound would likely proceed through several pathways, driven by the stability of the resulting fragments. Key fragmentation processes include:
Alpha-cleavage: This involves the breaking of a bond adjacent to a functional group. For this compound, alpha-cleavage could occur next to the carbonyl group or the amine nitrogen.
Loss of neutral molecules: Stable neutral molecules are often lost during fragmentation. For this compound, potential neutral losses include:
Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamido group.
Loss of a nitro group (NO₂) or nitric oxide (NO).
Loss of a fluorine atom (F) or hydrogen fluoride (HF). whitman.edu
Rearrangements: In some cases, atoms or groups can rearrange before fragmentation occurs, leading to fragment ions that cannot be explained by simple bond cleavages. libretexts.org
The presence of the aromatic ring and the nitro group often leads to characteristic fragmentation patterns. The molecular ion peak is typically observed, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which can be a useful diagnostic tool. whitman.edulibretexts.org
Table 2: Predicted Fragmentation Pathways for this compound
| Fragmentation Process | Lost Fragment | Resulting Ion Structure (Predicted) |
| Alpha-cleavage | •CH₃ | [C₇H₄FN₂O₂]⁺ |
| Neutral Loss | CH₂=C=O | [C₆H₄FN₂O]⁺• (2-Fluoro-6-nitroaniline ion) |
| Neutral Loss | •NO₂ | [C₈H₇FNO]⁺ |
| Neutral Loss | •F | [C₈H₇N₂O₃]⁺ |
Degradation Pathway Research (e.g., Photodegradation)
The degradation of this compound, for instance through photodegradation, is an area of research relevant to its environmental fate and stability. Photodegradation involves the breakdown of a molecule upon exposure to light.
For aromatic nitro compounds, photodegradation can proceed through various mechanisms. The presence of a nitro group can make the molecule susceptible to photoreduction or other light-induced transformations. Studies on related nitroaromatic compounds have shown that the position of the nitro group relative to other substituents can dramatically affect the rate and products of photodegradation. nih.gov For example, in some aminoalcohols, a nitro group para to the amino moiety leads to much more efficient photodegradation compared to a meta-nitro group. nih.gov
The photodegradation of this compound could potentially involve:
Photoreduction of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group.
Photosubstitution: The fluorine atom could be replaced by other groups, such as a hydroxyl group if the reaction is carried out in an aqueous environment.
Ring cleavage: In more extensive degradation, the aromatic ring itself could be broken down.
The specific degradation pathway would depend on factors such as the wavelength of light, the presence of photosensitizers or quenchers, and the reaction medium (e.g., solvent, pH). nih.gov
Structure Activity Relationship Sar Studies and Derivative Synthesis
Design and Synthesis of N-(2-Fluoro-6-nitrophenyl)acetamide Derivatives
The synthesis of derivatives of this compound often begins with the parent compound, which possesses the molecular formula C₈H₇FN₂O₃ and a molecular weight of 198.15 g/mol . scbt.com The synthetic strategies employed typically involve modifications to either the acetamide (B32628) group or the phenyl ring, allowing for a systematic investigation of structure-activity relationships.
The acetamide moiety, -NHC(O)CH₃, is a crucial component influencing the compound's properties. Alterations to this group can significantly impact the molecule's electronic and steric characteristics. For instance, the replacement of the acetyl group with other acyl groups can be achieved through acylation reactions. iucr.org The reactivity of the N-H group within the acetamide linkage also presents opportunities for derivatization. researchgate.net
In broader studies of N-arylacetamides, the acetamide group's reactivity is well-documented. The chlorine atom in α-chloro-N-arylacetamides, for example, is readily displaced by various nucleophiles, leading to a diverse range of derivatives. researchgate.net This highlights the potential for similar modifications at the α-carbon of the acetyl group in this compound to introduce new functionalities.
Furthermore, the nature of the substituent on the nitrogen atom of the acetamide can be varied. Research on related pyrazolopyrimidines has shown that N,N-disubstitution of a terminal acetamide allows for the introduction of diverse chemical moieties without sacrificing binding affinity for biological targets. nih.gov This suggests that N-alkylation or N-arylation of the acetamide in this compound could be a viable strategy for synthesizing new derivatives with altered properties.
A study on the synthesis of N-arylacetamides from aryltriazenes and acetonitrile (B52724) demonstrates a metal-free approach to forming the acetamide linkage itself, offering an alternative synthetic route to the parent compound and its analogs. arabjchem.org
The electronic landscape of the phenyl ring in this compound is heavily influenced by its substituents: a fluorine atom at the 2-position and a nitro group at the 6-position. Both are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. lumenlearning.comfiveable.melibretexts.org The fluorine atom exerts a deactivating inductive effect, while the nitro group deactivates through both inductive and resonance effects. fiveable.melibretexts.org
The synthesis of derivatives with additional or alternative substituents on the phenyl ring allows for a fine-tuning of the compound's reactivity. For instance, the introduction of electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), would be expected to activate the ring, making it more susceptible to electrophilic attack. Conversely, the addition of further electron-withdrawing groups, like other halogens or a cyano (-CN) group, would further deactivate the ring.
The synthesis of related compounds provides insight into these modifications. For example, N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide has been documented, introducing a methyl group to a similar scaffold. uni.lu The synthesis of N-(2-Bromo-6-fluoro-3-nitrophenyl)acetamide illustrates the introduction of an additional halogen. bldpharm.com The synthesis of N-(4-nitrophenyl) acetamide is a well-established process involving the nitration of acetanilide (B955), which can produce both ortho and para isomers. jcbsc.org
The following table provides examples of related substituted acetanilide compounds, which can be considered for comparative analysis.
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
| N-(2-Fluorophenyl)acetamide | 399-31-5 | C₈H₈FNO | 2-Fluoro |
| N-(2-Nitrophenyl)acetamide | 552-32-9 | C₈H₈N₂O₃ | 2-Nitro |
| N-(2-Fluoro-4-nitrophenyl)acetamide | 348-19-6 | C₈H₇FN₂O₃ | 2-Fluoro, 4-Nitro |
| N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | Not Available | C₉H₉FN₂O₃ | 4-Fluoro, 2-Methyl, 6-Nitro |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 200637-08-3 | C₈H₆ClFN₂O₃ | 2-Chloro (on acetamide), 4-Fluoro, 3-Nitro |
This table is populated with data from various sources for illustrative purposes. uni.lunih.govnist.govbldpharm.comnih.gov
Elucidation of Structure-Reactivity Relationships
The relationship between the structure of this compound derivatives and their chemical reactivity is a key area of investigation. The electron-withdrawing nature of the fluorine and nitro groups at the ortho and para positions to the acetamido group significantly influences the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution reactions slower compared to benzene. lumenlearning.comlibretexts.org
Studies on the chemical reactivity of N-aryl 2-chloroacetamides have shown that the ease of replacing the chlorine atom is a primary determinant of their reactivity with nucleophiles. researchgate.net By analogy, modifications to the acetyl group in this compound would likely alter its susceptibility to nucleophilic attack.
Impact of Positional Isomerism on Chemical Behavior
The specific placement of the fluoro and nitro substituents on the phenyl ring is critical to the chemical behavior of this compound. Shifting these substituents to different positions would create positional isomers with distinct properties. For instance, moving the nitro group from the 6-position to the 4- or 5-position would alter the electronic and steric environment of the acetamido group and the fluorine atom.
A study on the nitration of acetanilide demonstrates that the reaction yields a mixture of ortho and para isomers, with the para isomer typically being the major product due to steric hindrance at the ortho position. jcbsc.org This highlights the directing effects of the acetamido group. In the case of this compound, the existing substituents will direct any further substitution reactions.
The chemical behavior of positional isomers can differ significantly. For example, the synthesis and properties of N-(2-Fluoro-4-nitrophenyl)acetamide and 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide have been reported, and their comparison with this compound would reveal the impact of the substituent positions. bldpharm.comnih.gov
Comparative Analysis with Related Acetanilide Compounds
To fully understand the chemical characteristics of this compound, a comparative analysis with related acetanilide compounds is essential. Acetanilide itself serves as a fundamental reference compound. The introduction of a single fluorine atom, as in N-(2-Fluorophenyl)acetamide, or a single nitro group, as in N-(2-Nitrophenyl)acetamide, provides a stepwise understanding of the substituent effects. nih.govnist.gov
A study on N-aryl 2-chloroacetamides provides a framework for comparing the reactivity of various substituted acetanilides towards nucleophiles, which could be applied to a comparative study involving this compound. researchgate.net The synthesis and characterization of N-(4-aminophenyl) acetamide, a reduction product of a nitrophenyl acetamide, also offers a point of comparison for the reactivity of the nitro group. researchgate.net
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-Fluoro-6-nitrophenyl)acetamide. These methods, particularly Density Functional Theory (DFT), are employed to elucidate the molecule's electronic structure and predict its chemical reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov In the context of acetamide (B32628) derivatives, DFT studies help in understanding their local molecular properties and reactivity. For instance, DFT calculations can be used to determine the distribution of electron density within the this compound molecule. This information is crucial for identifying the most likely sites for electrophilic and nucleophilic attack, which in turn predicts the molecule's reactivity in chemical reactions.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. mdpi.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. mdpi.com
Studies on similar acetamide derivatives have shown that substitutions on the phenyl ring significantly influence the electronic properties and reactivity. nih.gov For this compound, the presence of the electron-withdrawing fluorine and nitro groups is expected to have a profound effect on its electronic structure and reactivity profile.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. semanticscholar.org For this compound, molecular docking simulations can be employed to explore its potential as an inhibitor for various enzymes.
The process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm places the ligand into the active site of the receptor in various conformations and orientations.
Scoring and Analysis: The different poses are scored based on their binding affinity, which is an estimation of the binding free energy. The pose with the lowest binding energy is considered the most favorable.
The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the active site of the target protein. semanticscholar.org For example, studies on other acetamide derivatives have identified crucial interactions with residues like ARG118, ASP151, and GLU119 in the active site of influenza neuraminidase. semanticscholar.org Similar analyses for this compound could guide the design of more potent and selective inhibitors.
Prediction of Pharmacokinetic and Pharmacodynamic Parameters
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These in silico predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the time and cost of drug development.
For this compound, various ADMET parameters can be predicted using specialized software and web servers:
| Property Category | Predicted Parameter | Significance |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human intestine. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can cross the BBB and act on the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the distribution and availability of the drug in the body. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |
| Excretion | Total Clearance | Determines the rate at which the drug is removed from the body. |
| Toxicity | Ames Test | Predicts the mutagenic potential of the compound. |
| hERG Inhibition | Assesses the risk of cardiotoxicity. |
These predictions are based on the molecule's structural and physicochemical properties. For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed an excellent predicted pharmacokinetic profile, suggesting good parameters for oral use. nih.gov Similar analyses for this compound would provide valuable information for its potential as a therapeutic agent.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach allows for the rapid and cost-effective screening of millions of compounds.
The process of virtual screening can be broadly categorized into:
Ligand-based virtual screening: This method uses the knowledge of known active compounds to identify others with similar properties.
Structure-based virtual screening: This approach utilizes the 3D structure of the target protein to dock a library of compounds and select those with the best predicted binding affinity. nih.gov
This compound can be used as a scaffold to design a virtual library of related compounds. By systematically modifying the substituents on the phenyl ring and the acetamide group, a diverse library of analogs can be generated. This library can then be virtually screened against various biological targets to identify potential lead compounds for further development. Recent studies have demonstrated the successful application of in silico screening to identify novel inhibitors for targets like ACE2. nih.gov
Computational Approaches for Reaction Pathway Prediction
Computational methods can be employed to predict the most likely pathways for chemical reactions. nih.gov This is particularly useful for understanding the synthesis of novel compounds and for optimizing reaction conditions. For this compound, computational approaches can be used to:
Predict Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction pathway can be determined.
Optimize Reaction Conditions: Computational models can help in selecting the optimal temperature, pressure, and catalyst for a given reaction, leading to higher yields and fewer byproducts.
Explore Retrosynthesis: Data-driven approaches, including machine learning models, can be used to predict the starting materials required to synthesize a target molecule like this compound. nih.gov
These computational predictions can significantly accelerate the process of chemical synthesis by reducing the number of experiments required to find the optimal reaction conditions.
Biological Activity and Pharmacological Potential
Antimicrobial Activity Studies
The acetamide (B32628) scaffold is a recurring motif in compounds investigated for their antimicrobial properties. Research has explored the efficacy of various derivatives against pathogenic bacteria and fungi.
The antibacterial potential of acetamides has been demonstrated against several clinically relevant pathogens. A notable example is the investigation into derivatives of N-(4-fluoro-3-nitrophenyl)acetamide, an isomer of the subject compound, against Klebsiella pneumoniae. This Gram-negative bacterium is a significant cause of nosocomial infections, including pneumonia and urinary tract infections. wjpmr.commdpi.com
In one study, N-(4-fluoro-3-nitrophenyl)acetamide (A1) and its chlorinated counterpart, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), were tested for their activity. While both compounds showed moderate to weak antibacterial effects, the results indicated their potential as a starting point for developing new drugs. The addition of a chloro atom in compound A2 was found to enhance the antibacterial activity, suggesting that structural modifications can significantly impact efficacy. wjpmr.com
Interactive Table 1: In Vitro Antibacterial Activity of N-(4-fluoro-3-nitrophenyl)acetamide Derivatives Against Klebsiella pneumoniae
| Compound | Structure | Minimum Inhibitory Concentration (MIC) | Observation | Source |
|---|---|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide (A1) | Isomer of the primary compound | Moderate to weak activity | Considered a potential starting point for new structural modifications. | wjpmr.com |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | Chlorinated derivative of A1 | Stronger activity than A1 | The chloro atom appears to improve activity by stabilizing the molecule in the target enzyme. wjpmr.commdpi.com | wjpmr.commdpi.com |
Furthermore, studies on other acetamide derivatives have shown promise. A compound synthesized from coumarin (B35378) and an acetamide demonstrated good activity against multiple strains, including Mycobacterium tuberculosis. wjpmr.com Hybrid molecules incorporating 2-mercaptobenzothiazole (B37678) with various aryl acetamides have also exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including K. pneumoniae. researchgate.net
The antifungal properties of the acetamide class have also been a subject of research. Studies show that simple modifications to the core structure can yield significant antifungal effects. For instance, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chlorine atom to create 2-chloro-N-(2-hydroxyphenyl) acetamide resulted in a compound capable of inhibiting 96.6% of C. albicans strains. wjpmr.com
Broader investigations into 2-chloro-N-phenylacetamide revealed activity against various strains of Aspergillus niger and Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL. nih.gov This same compound was also effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, inhibiting both planktonic cells and biofilm formation.
Interactive Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide
| Fungal Species | Activity Type | Results (Concentration Range) | Source |
|---|---|---|---|
| Aspergillus niger | Fungicidal | MIC: 32-256 µg/mL; MFC: 64-1024 µg/mL | nih.gov |
| Aspergillus flavus | Fungicidal | MIC: 16-256 µg/mL; MFC: 32-512 µg/mL | |
| Candida albicans (fluconazole-resistant) | Fungicidal & Anti-biofilm | MIC: 128-256 µg/mL; Inhibited >90% of biofilm formation | |
| Candida parapsilosis (fluconazole-resistant) | Fungicidal & Anti-biofilm | MIC: 128-256 µg/mL; Inhibited >90% of biofilm formation |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Understanding how these compounds exert their antimicrobial effects is crucial for their development. For antibacterial acetamides, research points towards interference with cell wall synthesis. Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest that it likely acts on penicillin-binding proteins (PBPs). wjpmr.commdpi.com PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. Inhibition of these proteins leads to cell lysis and bacterial death. wjpmr.commdpi.com
The mechanism for antifungal activity appears more varied. For 2-chloro-N-phenylacetamide, one probable mechanism against Aspergillus species is its interaction with ergosterol, a vital component of the fungal plasma membrane. nih.gov However, a study on Candida species found that the compound did not seem to damage the fungal cell wall or bind to ergosterol, indicating its mechanism of action remains to be fully established and may be species-dependent.
Anti-inflammatory Property Assessment (for related derivatives)
Acetanilide (B955) derivatives are noted for a wide range of biological activities, including anti-inflammatory properties. wjpmr.com Research into various related structures confirms this potential.
One study investigated N-(2-hydroxy phenyl) acetamide and found that it possesses promising anti-arthritic properties in adjuvant-induced arthritic rats. The compound was shown to reduce serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. In another line of research, a series of N-(benzene sulfonyl)acetamide derivatives were synthesized and evaluated as multifunctional anti-inflammatory agents, showing potent inhibition of COX-2, 5-LOX, and TRPV1, which are key targets in inflammatory and pain pathways. Furthermore, newly synthesized acetamide derivatives have been evaluated for their ability to reduce the production of nitric oxide (NO) in stimulated macrophages, a key mediator in the inflammatory process.
Anthelmintic Activity Research
While direct studies on the anthelmintic properties of N-(2-Fluoro-6-nitrophenyl)acetamide are not available, research into related chemical structures suggests potential in this area. The acetamide functional group is present in various compounds tested for activity against parasitic worms. For instance, a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety were synthesized, and one compound displayed excellent nematicidal activity against the root-knot nematode Meloidogyne incognita, achieving 100% mortality at a concentration of 500 μg/mL. mdpi.com Other heterocyclic derivatives, such as those based on 1,2,4-triazole, have also shown anthelmintic properties superior to the reference drug albendazole (B1665689) in a Rhabditis sp. nematode model. mdpi.com These findings highlight the potential of developing acetamide-based compounds for treating parasitic infections.
Anticancer Activity Profiling (for related derivatives)
The potential of phenylacetamide derivatives as anticancer agents has been an active area of investigation. A study focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed potent cytotoxic effects, particularly against the PC3 prostate carcinoma cell line.
The study found that derivatives containing a nitro moiety had a greater cytotoxic effect than those with a methoxy (B1213986) group. Specifically, compound 2b (with an m-nitro substituent) and 2c (with a p-nitro substituent) were the most active against the PC3 cell line. In another example, derivatives of the anti-inflammatory drug Diclofenac, which contains a phenylacetamide core, were synthesized and tested for their anti-cancer effects against human colon (HT29), liver (Hep-G2), and murine melanoma (B16-F10) cancer cell lines, with several compounds showing significant cytotoxic activity.
Interactive Table 3: In Vitro Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substituent on N-phenyl ring | Cell Line | IC₅₀ (µM) | Reference Drug (Imatinib) IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| 2b | m-nitro | PC3 (Prostate) | 52 | 40 | |
| 2c | p-nitro | PC3 (Prostate) | 80 | 40 | |
| 2c | p-nitro | MCF-7 (Breast) | 100 | 98 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
In Vitro Cytotoxicity Assays against Cancer Cell Lines
No publicly available data from in vitro cytotoxicity assays for This compound against any cancer cell lines were found.
Mechanistic Studies of Anticancer Action
There is no available research on the mechanistic pathways through which This compound might exert any potential anticancer effects.
Investigation of Enzyme-Substrate Interactions
No studies investigating the interaction of This compound with any specific enzymes have been published.
Synergy Studies with Existing Therapeutic Agents
Combination Effects with Antibiotics
No research has been conducted to evaluate the synergistic or combination effects of This compound with antibiotics. While studies exist for other halogenated nitrophenylacetamides, these findings are not applicable to the subject compound.
Drug Development and Lead Optimization Research
There is no indication in the available scientific literature that This compound has been a subject of drug development or lead optimization research.
Toxicity and Safety Profile Considerations in Research
In Vitro Cytotoxicity Assessments (research context)
In the early stages of drug discovery and chemical research, in vitro cytotoxicity assays serve as a fundamental screening tool to evaluate the potential of a compound to cause cell death. researchgate.net These assays are crucial for ranking compounds and optimizing leads before proceeding to more complex studies. Common methods include the MTT assay, which measures the metabolic activity of cells to determine their viability after exposure to the test compound.
For N-(2-Fluoro-6-nitrophenyl)acetamide, specific cytotoxicity data is not widely available in the public domain. However, research on structurally related nitroaromatic compounds provides a basis for anticipated effects. For instance, studies on other acetamide (B32628) derivatives have demonstrated significant cytotoxic activity. nih.gov The presence of the nitro group and the fluorine atom on the phenyl ring is expected to influence the compound's cytotoxic potential. Chemical toxicity can manifest through specific biomolecular interactions or through generalized cell stress and cytotoxicity-mediated processes. nih.gov Chemicals that induce cytotoxicity often do so at higher concentrations, leading to a cascade of cellular events that result in cell death. nih.gov
A typical approach to in vitro cytotoxicity assessment involves exposing various cell lines, including cancer cell lines and normal cell lines, to a range of concentrations of the compound. The half-maximal inhibitory concentration (IC50) is then calculated to quantify its cytotoxic potency.
Table 1: Representative In Vitro Cytotoxicity Assay Platforms
| Assay Type | Principle | Endpoint Measured | Relevance |
|---|---|---|---|
| MTT Assay | Mitochondrial reductases in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. | Cell viability and metabolic activity. | Standard test for preliminary cytotoxicity screening. |
| Sulforhodamine B (SRB) Assay | SRB dye binds to basic amino acids of cellular proteins under acidic conditions. | Total protein content, reflecting cell number. nih.gov | Used for assessing cytotoxicity, particularly for large-scale screening. nih.gov |
| Lactate Dehydrogenase (LDH) Assay | Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium. | Cell membrane integrity and cell lysis. | Indicates membrane-damaging cytotoxic effects. |
| Beta-Lactamase (BLA) Assay | Utilizes engineered cells that express a beta-lactamase reporter gene, where cytotoxicity compromises the cell membrane and allows substrate entry. | Cell membrane integrity. nih.gov | A high-throughput method to assess cytotoxicity. nih.gov |
Genotoxicity and Mutagenicity Studies (research context)
Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA and chromosomes) within a cell. juniperpublishers.com Such damage can lead to mutations (mutagenicity) and potentially cancer. juniperpublishers.com Given that this compound contains a nitro group, a structural feature often associated with genotoxic and mutagenic effects, this area of assessment is particularly critical. nih.govresearchgate.net The bio-reduction of the nitro group can lead to the formation of reactive intermediates that can damage DNA. nih.gov
Studies on related nitro-containing compounds, such as nitroimidazoles, have shown that their genotoxic potential can be influenced by the position of the nitro group and the presence of other substituents, like halogens. nih.govresearchgate.net For example, some research has indicated that fluorinated compounds can exhibit higher genotoxicity. nih.govresearchgate.net
Standard genotoxicity assessments include:
Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. It assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. A positive Ames test is often an early indicator of mutagenic potential. nih.gov
Comet Assay: This is a sensitive method for detecting DNA damage in individual eukaryotic cells. juniperpublishers.com
In Vitro Micronucleus Test: This assay detects damage to chromosomes by observing the formation of micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
While direct mutagenicity studies on this compound are not readily found, the analysis of a similar molecule, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, showed favorable results in mutagenicity analyses, suggesting that not all halogenated nitroaromatic acetamides are inherently mutagenic. nih.gov However, the lack of data for the specific compound necessitates caution.
Safety Profile Analysis for Research and Potential Therapeutic Development
The presence of the nitroaromatic moiety is a significant factor. Such compounds are known for their potential to be mutagenic and carcinogenic. nih.gov The fluorine substituent can also modulate the compound's metabolic stability and reactivity.
A preliminary safety analysis would involve:
Review of Structure-Activity Relationships (SAR): Comparing the structure of this compound to other compounds with known toxicity profiles. The nitro group is a well-known structural alert for toxicity. researchgate.net
Computational Toxicology (In Silico Analysis): Using software to predict potential toxicities based on the chemical structure.
Safe Handling Procedures: Based on the predicted hazards, strict handling protocols should be implemented in the laboratory. This includes using personal protective equipment (PPE) such as gloves and eye protection, and working in a well-ventilated area to avoid inhalation of dust or fumes. fishersci.com
The analysis of a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, indicated a favorable profile for potential future in vivo toxicological tests, highlighting the possibility that this compound may also possess a manageable safety profile. nih.gov
Environmental Research Perspectives on Compound Safety
The environmental impact of chemical compounds is a growing area of concern. The safety assessment of this compound should, therefore, extend to its potential environmental fate and effects. While specific ecotoxicological data for this compound is scarce, general principles can be applied based on its chemical class.
Key areas of environmental research would include:
Biodegradability: Assessing the potential for the compound to be broken down by microorganisms in the environment. Nitroaromatic compounds can be persistent and resistant to degradation.
Aquatic Toxicity: Evaluating the potential harm to aquatic organisms.
Bioaccumulation Potential: Determining if the compound is likely to accumulate in the tissues of organisms, potentially leading to higher concentrations up the food chain.
The safety data sheet for a related compound suggests that it should not be released into the environment, indicating a precautionary approach due to the lack of specific ecological information. fishersci.com Further research is needed to understand the environmental risks associated with this compound and to develop appropriate disposal and mitigation strategies. fishersci.com In vivo mutation assays on acetamide itself in rats suggested that at least the parent molecule's risks might be related to cell proliferation rather than direct mutagenicity, but the addition of the substituted phenyl ring dramatically alters the compound's properties. researchgate.net
Advanced Applications and Research Directions
N-(2-Fluoro-6-nitrophenyl)acetamide as a Building Block in Organic Synthesis
The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a versatile building block in organic synthesis. The presence of the nitro group, which can be readily reduced to an amine, and the fluorine atom, which can act as a leaving group or a modulator of electronic properties, allows for a variety of chemical transformations.
Chemists utilize this compound as a starting material for constructing more complex molecular architectures. For instance, the nitro group can be reduced to an aniline (B41778) derivative, which can then undergo a wide range of reactions, including diazotization, acylation, and alkylation, to introduce new functional groups. The fluorine atom's influence on the reactivity of the aromatic ring can be exploited to direct substitution reactions to specific positions.
Role in Medicinal Chemistry Intermediates
In the field of medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmacologically active compounds. Its derivatives have been investigated for their potential as therapeutic agents. The core structure of this compound can be found in various molecules being explored for the treatment of a range of diseases.
For example, derivatives of this compound are being studied for their potential antibacterial properties. A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its activity against Klebsiella pneumoniae. nih.gov The study highlighted that the presence of the halogen atom was crucial for the compound's antibacterial effect, suggesting that derivatives of this compound could be promising candidates for new antibacterial drugs. nih.gov
Development of Analytical Probes
The unique electronic and structural features of this compound and its derivatives make them suitable candidates for the development of analytical probes. The nitroaromatic and fluoro-substituted phenyl rings can be incorporated into larger molecular systems designed to detect specific analytes through mechanisms such as fluorescence quenching or colorimetric changes.
While direct applications of this compound as an analytical probe are still an emerging area of research, the fundamental properties of the molecule suggest its potential. The development of novel sensors and probes based on this scaffold could have applications in environmental monitoring, biomedical diagnostics, and industrial process control.
Exploration in Material Science
The exploration of this compound in material science is a growing field of interest. bldpharm.com The compound's aromatic structure and the presence of polar functional groups suggest its potential use as a monomer or an additive in the creation of new polymers and functional materials. bldpharm.com
The incorporation of fluorinated and nitrated aromatic units into polymer backbones can impart unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Research in this area is focused on synthesizing novel materials with tailored properties for applications in electronics, aerospace, and advanced coatings.
Future Therapeutic Applications Research
The research into the therapeutic applications of this compound derivatives is ongoing. Scientists are actively exploring the synthesis and biological evaluation of new compounds derived from this versatile intermediate. The goal is to develop novel drugs with improved efficacy and novel mechanisms of action.
Future research will likely focus on expanding the range of biological targets for these compounds, including enzymes and receptors involved in various diseases. The continued investigation of the structure-activity relationships of this compound derivatives will be crucial for the design of the next generation of therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(2-Fluoro-6-nitrophenyl)acetamide, and what yields can be expected?
- Methodology :
- Start with 2-fluoroaniline (commercially available) and acetylate to form N-(2-fluorophenyl)acetamide.
- Nitrate the intermediate using concentrated H₂SO₄ at 50°C for 2 hours.
- Purify the product via flash chromatography.
- Yield : 74% after purification.
- Key data : NMR (δ 7.82 ppm for H-5, 7.42 ppm for H-3), GC/MS (M+H⁺ = 157), and elemental analysis (C: 46.18%, H: 3.27%, F: 12.15%, N: 17.98%) confirm the structure .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H NMR : Identifies aromatic proton environments (e.g., H-5 at δ 7.82 ppm, H-3 at δ 7.42 ppm).
- GC/MS : Confirms molecular ion peak (M+H⁺ = 157).
- Elemental analysis : Validates empirical formula (C₆H₅FN₂O₂).
- Melting point : 47–48°C serves as a purity indicator .
Advanced Research Questions
Q. How can this compound act as an intermediate in synthesizing bioactive heterocyclic compounds?
- Applications :
- Similar acetamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)acetamide) are precursors for sulfur-containing heterocycles like 1,3,4-thiadiazoles.
- Reactivity of the nitro and fluoro groups enables further functionalization (e.g., reduction to amines for cyclization reactions).
- Example : Nitro group reduction followed by sulfonation can yield sulfonamide intermediates for antimicrobial agents .
Q. What crystallographic methods and intermolecular interactions stabilize derivatives of this compound?
- Methodology :
- Use X-ray crystallography to determine bond lengths and angles (e.g., C–C aromatic bonds ≈ 1.39 Å, C–N bonds ≈ 1.45 Å).
- Analyze hydrogen bonding (e.g., C–H···O interactions between methyl hydrogens and carbonyl oxygens) for crystal packing stability.
- Example : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, intermolecular H-bonding (C9–H9B···O3) forms chains along the [101] direction .
Q. How can researchers address discrepancies between experimental and computational spectroscopic data for this compound?
- Strategies :
- Validate computational models (e.g., DFT) using experimental NMR chemical shifts as benchmarks.
- Re-examine reaction conditions (e.g., solvent effects, temperature) that may alter electronic environments.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight if GC/MS data is ambiguous .
Q. What are the challenges in scaling up the synthesis of this compound for drug discovery?
- Considerations :
- Optimize nitration conditions to control exothermic reactions (e.g., gradual addition of nitrating agents).
- Replace flash chromatography with recrystallization for cost-effective large-scale purification.
- Monitor byproduct formation (e.g., over-nitration) using HPLC or TLC during process development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
